Cas no 89367-40-8 (Benzenesulfonamide, 4-methyl-N-[2-[methyl(phenylmethyl)amino]ethyl]-)

Benzenesulfonamide, 4-methyl-N-[2-[methyl(phenylmethyl)amino]ethyl]- structure
89367-40-8 structure
Product Name:Benzenesulfonamide, 4-methyl-N-[2-[methyl(phenylmethyl)amino]ethyl]-
CAS No:89367-40-8
MF:C17H22N2O2S
MW:318.433783054352
CID:603111
PubChem ID:71323789
Update Time:2025-04-19

Benzenesulfonamide, 4-methyl-N-[2-[methyl(phenylmethyl)amino]ethyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 4-methyl-N-[2-[methyl(phenylmethyl)amino]ethyl]-
    • N-[2-[benzyl(methyl)amino]ethyl]-4-methylbenzenesulfonamide
    • DTXSID70753339
    • 89367-40-8
    • N-{2-[Benzyl(methyl)amino]ethyl}-4-methylbenzene-1-sulfonamide
    • Inchi: 1S/C17H22N2O2S/c1-15-8-10-17(11-9-15)22(20,21)18-12-13-19(2)14-16-6-4-3-5-7-16/h3-11,18H,12-14H2,1-2H3
    • InChI Key: XCSWOELNANBXFC-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(NCCN(C)CC1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 318.14019912g/mol
  • Monoisotopic Mass: 318.14019912g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 405
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 57.8Ų
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